2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol
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Overview
Description
2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol is a chemical compound with the molecular formula C12H15NOS and a molecular weight of 221.32 g/mol . This compound is characterized by the presence of a benzothiophene moiety, which is a sulfur-containing heterocyclic compound, attached to an amino alcohol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol typically involves the reaction of 1-benzothiophen-3-ylmethanamine with an appropriate epoxide or halohydrin under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides, esters, or other substituted derivatives.
Scientific Research Applications
2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Benzothiophen-2-ylmethyl)amino]propan-1-ol
- 2-[(1-Benzofuran-3-ylmethyl)amino]propan-1-ol
- 2-[(1-Benzothiophen-3-ylmethyl)amino]butan-1-ol
Uniqueness
2-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol is unique due to the specific positioning of the benzothiophene moiety and the amino alcohol group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C12H15NOS |
---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C12H15NOS/c1-9(7-14)13-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8-9,13-14H,6-7H2,1H3 |
InChI Key |
IISRYSTZTDXULI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
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